Phosphine, methyl(2-methylphenyl)phenyl-
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Overview
Description
Phosphine, methyl(2-methylphenyl)phenyl- is an organophosphorus compound with the molecular formula C14H15P It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, methyl(2-methylphenyl)phenyl- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with methylmagnesium bromide and 2-methylphenylmagnesium bromide can yield the desired product .
Industrial Production Methods
Industrial production of tertiary phosphines like phosphine, methyl(2-methylphenyl)phenyl- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphine, methyl(2-methylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides and aryl halides are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Phosphine, methyl(2-methylphenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: Used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of phosphine, methyl(2-methylphenyl)phenyl- involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the transition state and facilitating the reaction. This coordination can influence various molecular targets and pathways, depending on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
Phosphine, tris(2-methylphenyl)-: Similar structure but with three 2-methylphenyl groups.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Contains a phosphine oxide group and different substituents
Uniqueness
Phosphine, methyl(2-methylphenyl)phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both methyl and phenyl groups provides a balance of steric and electronic effects, making it a versatile ligand in various catalytic processes.
Properties
CAS No. |
92621-97-1 |
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Molecular Formula |
C14H15P |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
methyl-(2-methylphenyl)-phenylphosphane |
InChI |
InChI=1S/C14H15P/c1-12-8-6-7-11-14(12)15(2)13-9-4-3-5-10-13/h3-11H,1-2H3 |
InChI Key |
XPJXXVACCWDIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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